
N-acetyl-N-(3,4-dichlorophenyl)-2-methylpentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-acetyl-N-(3,4-dichlorophenyl)-2-methylpentanamide is a chemical compound with a complex structure that includes an acetyl group, a dichlorophenyl group, and a methylpentanamide chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-acetyl-N-(3,4-dichlorophenyl)-2-methylpentanamide typically involves the acetylation of N-(3,4-dichlorophenyl)-2-methylpentanamide. This process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually conducted under reflux conditions to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
N-acetyl-N-(3,4-dichlorophenyl)-2-methylpentanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-acetyl-N-(3,4-dichlorophenyl)-2-methylpentanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-acetyl-N-(3,4-dichlorophenyl)-2-methylpentanamide involves its interaction with specific molecular targets. The acetyl group may facilitate the compound’s binding to enzymes or receptors, while the dichlorophenyl group can enhance its lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-acetyl-N-(4-chlorophenyl)-2-methylpentanamide
- N-acetyl-N-(3,4-dichlorophenyl)thiourea
Uniqueness
N-acetyl-N-(3,4-dichlorophenyl)-2-methylpentanamide is unique due to the presence of both acetyl and dichlorophenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
961-51-3 |
|---|---|
Molekularformel |
C14H17Cl2NO2 |
Molekulargewicht |
302.2 g/mol |
IUPAC-Name |
N-acetyl-N-(3,4-dichlorophenyl)-2-methylpentanamide |
InChI |
InChI=1S/C14H17Cl2NO2/c1-4-5-9(2)14(19)17(10(3)18)11-6-7-12(15)13(16)8-11/h6-9H,4-5H2,1-3H3 |
InChI-Schlüssel |
NZVYBNYMJRDNNT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)C(=O)N(C1=CC(=C(C=C1)Cl)Cl)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl 2-[[4-[(2,2,2-trifluoroacetyl)amino]benzoyl]amino]pentanedioate](/img/structure/B14002194.png)
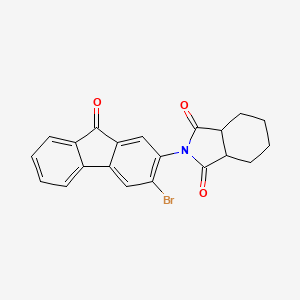
![Rel-tert-butyl (4aR,7aR)-7-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B14002200.png)
![2-[[2-[Bis(carboxymethyl)amino]cyclopropyl]-(carboxymethyl)amino]acetic acid](/img/structure/B14002211.png)
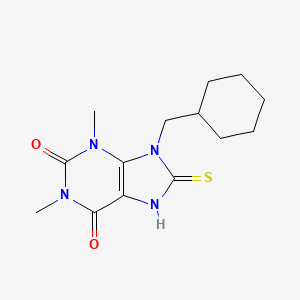
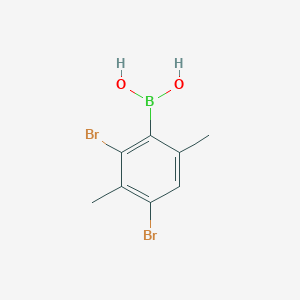
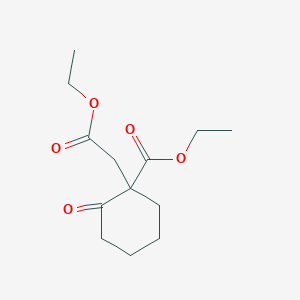
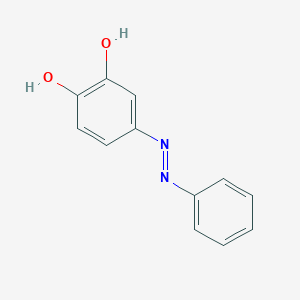
![2-[Hydroxy(2-methoxyphenyl)methyl]naphthalene-1,4-dione](/img/structure/B14002242.png)
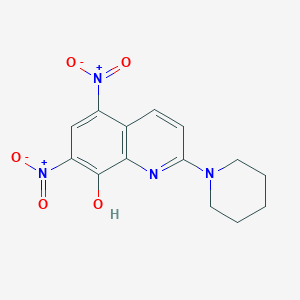
![1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-4-octylbenzene](/img/structure/B14002251.png)
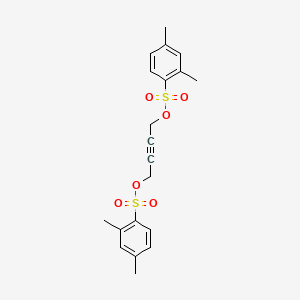
![4-[(6-sulfanylidene-3H-purin-9-yl)methyl]benzenesulfonamide](/img/structure/B14002255.png)
![4-[[3-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14002268.png)
